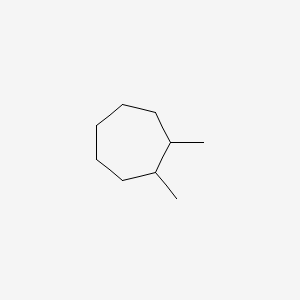
Selenium74
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenium-74 is an isotope of the element selenium, which is a nonmetal with the atomic number 34. Selenium is part of the chalcogen group in the periodic table, along with oxygen, sulfur, and tellurium. Selenium-74 is one of the stable isotopes of selenium and has a significant role in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Selenium-74 can be prepared through various methods, including neutron activation and isotopic separation techniques. Neutron activation involves bombarding selenium-74 with neutrons in a nuclear reactor, which results in the formation of selenium-74. Isotopic separation techniques, such as gas diffusion and centrifugation, are also employed to isolate selenium-74 from natural selenium sources.
Industrial Production Methods: In industrial settings, selenium-74 is often produced as a byproduct of copper refining. The selenium-containing residues are processed to extract selenium, which is then purified and enriched to obtain selenium-74. The purification process typically involves distillation and chemical reduction methods to achieve the desired isotope purity.
Analyse Chemischer Reaktionen
Types of Reactions: Selenium-74 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in different fields.
Common Reagents and Conditions:
Oxidation: Selenium-74 can be oxidized using strong oxidizing agents such as hydrogen peroxide or nitric acid, forming selenium dioxide (SeO2).
Reduction: Selenium-74 can be reduced using reducing agents like sodium borohydride or hydrogen gas, resulting in elemental selenium.
Substitution: Selenium-74 can participate in nucleophilic substitution reactions, where it replaces other elements or groups in a compound.
Major Products:
Oxidation: Selenium dioxide (SeO2)
Reduction: Elemental selenium (Se)
Substitution: Various organoselenium compounds, such as selenols and selenides
Wissenschaftliche Forschungsanwendungen
Selenium-74 has a wide range of applications in scientific research, including:
Chemistry: Selenium-74 is used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Selenium-74 is employed in biological studies to investigate the role of selenium in enzymatic processes and its impact on cellular functions.
Wirkmechanismus
The mechanism of action of selenium-74 involves its incorporation into selenoproteins, which play crucial roles in various biological processes. Selenium-74 is metabolized to selenophosphate and selenocysteine, which are then incorporated into selenoproteins through a genetically encoded process involving selenocysteine inserting sequences (SECIS) and SECIS binding proteins (SBP-2) . These selenoproteins are involved in redox reactions, protecting cells from oxidative damage and regulating cellular functions.
Vergleich Mit ähnlichen Verbindungen
- Selenium-76
- Selenium-78
- Sulfur compounds (e.g., sulfur dioxide, hydrogen sulfide)
Selenium-74’s distinct properties, such as its stable isotope nature and specific reactivity, make it a valuable compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
13981-33-4 |
|---|---|
Molekularformel |
P2Sr3 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



